molecular formula C21H25N3O5 B3217819 n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate CAS No. 1185241-40-0

n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate

Cat. No.: B3217819
CAS No.: 1185241-40-0
M. Wt: 399.4
InChI Key: KLWQMCCSTDJOLF-BTJKTKAUSA-N
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Description

N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.4. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Anticonvulsant Activities

  • The crystal structure of related acetamido-N-benzyl derivatives, which resemble the N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate in structure, has been extensively studied. These derivatives, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, exhibit linearly extended conformations and possess anticonvulsant activities, suggesting potential neurological applications. The detailed hydrogen bonding and stereochemical arrangements have been compared with other anticonvulsant compounds like phenytoin, indicating the significance of certain molecular features for these activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Synthesis and Medicinal Chemistry

  • N-(2-Hydroxyphenyl)acetamide, a derivative of the compound, is a key intermediate in the natural synthesis of antimalarial drugs. The chemoselective acetylation of its precursor, 2-aminophenol, has been studied, highlighting its significance in medicinal chemistry. Various acyl donors and synthesis conditions have been explored to optimize the process, underlining the compound's relevance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Anticancer Properties

  • The compound's derivatives have been synthesized and analyzed for anticancer activities. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has shown promising results in in silico modeling studies targeting the VEGFr receptor, which is significant for cancer therapy. The compound's crystal structure and molecular docking analyses reveal potential interaction mechanisms with biological targets, marking its importance in cancer research (Sharma et al., 2018).

Antibacterial and Antifungal Applications

  • Some derivatives of the compound, particularly those having a sulphamido moiety, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant biological activities, suggesting their potential use in treating microbial infections (Nunna et al., 2014).

Properties

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;(Z)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQMCCSTDJOLF-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
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n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
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n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
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n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
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n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate
Reactant of Route 6
n-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate

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